molecular formula C17H21ClN2 B2370246 Spiro[adamantane-2,3'-indole]-2'-amine hydrochloride CAS No. 1029986-95-5

Spiro[adamantane-2,3'-indole]-2'-amine hydrochloride

Cat. No.: B2370246
CAS No.: 1029986-95-5
M. Wt: 288.82
InChI Key: YGNPRZCOWVVYFD-UHFFFAOYSA-N
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Description

Spiro[adamantane-2,3’-indole]-2’-amine hydrochloride is a spirocyclic compound that features a unique structural framework Spirocyclic compounds are characterized by a bicyclic system connected through a single spiro atom, which in this case is an adamantane and indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[adamantane-2,3’-indole]-2’-amine hydrochloride typically involves multicomponent reactions and spirocyclization processes. One common method includes the reaction of adamantane derivatives with indole derivatives under specific conditions to form the spirocyclic structure. Microwave-assisted organic synthesis has emerged as a powerful tool for assembling such complex molecular architectures, significantly accelerating reaction rates and improving yields .

Industrial Production Methods

Industrial production methods for spirocyclic compounds often involve optimizing reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Spiro[adamantane-2,3’-indole]-2’-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield spirocyclic ketones, while reduction reactions may produce spirocyclic alcohols.

Scientific Research Applications

Spiro[adamantane-2,3’-indole]-2’-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of spiro[adamantane-2,3’-indole]-2’-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with proteins and enzymes in a three-dimensional manner, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[adamantane-2,3’-indole]-2’-amine hydrochloride is unique due to the presence of the adamantane moiety, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

spiro[adamantane-2,3'-indole]-2'-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2.ClH/c18-16-17(14-3-1-2-4-15(14)19-16)12-6-10-5-11(8-12)9-13(17)7-10;/h1-4,10-13H,5-9H2,(H2,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTHFYWWRTVCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C34C5=CC=CC=C5N=C4N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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